Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride

説明

特性

IUPAC Name |

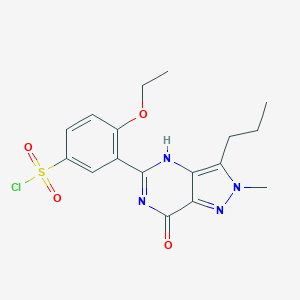

4-ethoxy-3-(2-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(21-22(12)3)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOJLYGSFUUUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476530 | |

| Record name | FT-0665744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501120-42-9 | |

| Record name | FT-0665744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C (initial), 20–30°C (reaction) | Prevents exothermic decomposition |

| Molar Ratio (Chlorosulfonic Acid : Substrate) | 2:1 | Ensures complete sulfonation |

| Reaction Time | 4–6 hours | Balances conversion and byproduct formation |

Procedure :

-

Dissolve 5-(2-ethoxyphenyl)-1-methyl-3-n-propylpyrazolopyrimidinone (25 g, 80.13 mmol) in chlorosulfonic acid (50 mL).

-

Add thionyl chloride (9.53 g, 80.13 mmol) dropwise at 0–10°C.

-

Warm to 20–30°C and stir for 4 hours.

-

Quench with ice (~500 g), extract with dichloromethane, and wash with 5% sodium bicarbonate.

This method achieves >85% conversion to the sulfonyl chloride intermediate, as confirmed by TLC and NMR.

Piperazine Demethylation Strategies

Demethylation of the piperazine moiety can occur pre- or post-coupling:

Pre-Coupling Demethylation

-

Reductive Demethylation : Treat N-methylpiperazine with tribromoborane or hydrogenolysis catalysts to yield piperazine.

-

Limitation : Requires anhydrous conditions and generates stoichiometric waste.

-

-

Direct Use of Piperazine : Substitute N-methylpiperazine with piperazine in coupling reactions. Patent data indicates this approach reduces byproducts but necessitates excess amine (1.5–2.0 eq).

Post-Coupling Demethylation

-

Oxidative Demethylation : React the methylated intermediate with ceric ammonium nitrate (CAN) or iodobenzene diacetate.

Coupling of Demethylated Piperazine to Sulfonyl Chloride

The final step involves nucleophilic substitution between the sulfonyl chloride intermediate and demethylated piperazine:

Reaction Parameters

| Variable | Optimal Value | Rationale |

|---|---|---|

| Solvent | Dichloromethane | Enhances solubility of both reactants |

| Base | Triethylamine (2 eq) | Scavenges HCl, drives reaction completion |

| Temperature | 20–25°C | Minimizes sulfonyl chloride hydrolysis |

| Time | 4–6 hours | Ensures >90% conversion |

Procedure :

-

Combine sulfonyl chloride intermediate (34 g, 70 mmol) with piperazine (12.1 g, 140 mmol) in dichloromethane (250 mL).

-

Add triethylamine (14.2 g, 140 mmol) and stir at 20–25°C for 4 hours.

-

Wash with 5% sodium bicarbonate (100 mL) and water (100 mL).

-

Concentrate under reduced pressure and crystallize from methanol.

Yield : 78–82% (isolated), with purity >98% by HPLC.

Characterization and Analytical Data

Critical quality attributes for this compound include:

Spectroscopic Properties

| Technique | Key Signals | Confirmation |

|---|---|---|

| ¹H-NMR (DMSO-d₆) | δ 1.26–1.35 (m, 6H, CH₂CH₃), δ 3.45 (s, 4H, piperazine) | Validates demethylation |

| HRMS | m/z 410.88 [M+H]⁺ | Molecular ion confirmation |

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 203–206°C | Capillary |

| Solubility | 2.1 mg/mL in DMSO | USP <911> |

Industrial-Scale Considerations

Waste Management

化学反応の分析

Types of Reactions

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride undergoes several types of chemical reactions, including:

Substitution reactions: The sulfonyl chloride group can be substituted with various nucleophiles to form sulfonamide derivatives.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions, leading to various oxidized or reduced products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound include various sulfonamide derivatives and oxidized or reduced forms of the compound .

科学的研究の応用

Treatment of Erectile Dysfunction and Pulmonary Arterial Hypertension

Like its parent compound sildenafil, Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride may exhibit similar pharmacological effects. Sildenafil is primarily used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) by inhibiting PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation in the smooth muscle cells of the corpus cavernosum and pulmonary vasculature respectively .

- Erectile Dysfunction : The compound's mechanism of action suggests it could be effective in enhancing erectile function by promoting blood flow to the penis.

- Pulmonary Arterial Hypertension : By relaxing blood vessels in the lungs, it may help reduce blood pressure within the pulmonary arteries, improving exercise capacity and quality of life for patients with PAH.

Neuroprotective Effects in Alzheimer's Disease

Recent studies have indicated that sildenafil and its derivatives may have neuroprotective properties, particularly in the context of Alzheimer's disease (AD). Research demonstrates that sildenafil treatment can reduce tau hyperphosphorylation and improve cognitive function in animal models of AD . Given its structural similarities, this compound might also possess similar neuroprotective effects, potentially making it a candidate for further investigation in AD therapies.

Analytical Applications

This compound is also significant in analytical chemistry. It is utilized in various methods related to drug development and quality control.

Method Development and Validation

The compound is suitable for use in:

- Analytical Method Development (AMD) : It can be employed to establish new methods for quantifying sildenafil-related compounds.

- Quality Control (QC) : It plays a role in ensuring the quality and consistency of pharmaceutical formulations containing sildenafil derivatives .

Case Study on PDE5 Inhibitors

A study published in MDPI highlights the pharmacokinetic profile of sildenafil derivatives, including their absorption rates and metabolic pathways . The findings suggest that modifications to the sildenafil structure can lead to variations in efficacy and safety profiles.

Real-World Data Analysis

Another significant study analyzed real-world patient data to assess the impact of sildenafil on Alzheimer's disease incidence. The results indicated that sildenafil usage was associated with a reduced likelihood of developing AD, suggesting a potential repurposing opportunity for this compound as a therapeutic agent .

作用機序

The mechanism of action of Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is primarily related to its role as an analytical reference standard. It does not exert pharmacological effects but is used to ensure the accuracy and reliability of analytical methods for sildenafil. The molecular targets and pathways involved are related to the analytical techniques used, such as high-performance liquid chromatography (HPLC) and mass spectrometry .

類似化合物との比較

Sildenafil Analogues with Alkyl Substituents

Several sildenafil analogs have been synthesized by modifying the alkyl chain at the 3-position of the pyrazolo-pyrimidinone core (Table 1):

- Sildenafil Isopropyl Analogue (4c) : Prepared via nucleophilic substitution of the sulfonyl chloride intermediate with N-methylpiperazine. Exhibits a melting point of 212–215°C and a high yield of 90% .

- Sildenafil Ethyl (4a) and Butyl (4b) Analogues : These derivatives differ in alkyl chain length (ethyl or n-butyl), influencing solubility and bioavailability.

Table 1: Key Sildenafil Analogues

Key Differences :

- Reactivity : this compound reacts with amines (e.g., N-methylpiperazine) to form sulfonamides, while esters like sildenafil sulfonyl ethyl/isopropyl esters arise from alcohol side reactions .

- Purity Concerns : Unreacted sulfonic acid (compound 5) in sildenafil synthesis necessitates rigorous purification, whereas this compound is optimized for minimal impurities .

Sulfonamide-Based Pharmaceuticals

Sulfonyl chlorides are ubiquitous in medicinal chemistry:

Comparative Reactivity :

- This compound’s demethylated piperazine enhances nucleophilic substitution efficiency compared to methylated analogs, reducing steric hindrance .

生物活性

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride (DPI-SSC) is a derivative of the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. This compound has garnered interest due to its potential modifications that may enhance its biological activity and therapeutic applications. This article delves into the biological activity of DPI-SSC, examining its pharmacological properties, mechanisms of action, and comparative efficacy with other PDE5 inhibitors.

Chemical Structure and Properties

DPI-SSC is characterized by a modified piperazine group and a sulfonyl chloride moiety attached to the iso-sildenafil structure. The structural modifications aim to improve solubility, bioavailability, and selectivity towards PDE5, which is crucial for its function as an erectile dysfunction treatment.

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃ClN₄O₃S |

| Molecular Weight | 420.95 g/mol |

| CAS Number | 501120-42-9 |

| Solubility | pH-dependent; enhanced by structural modifications |

DPI-SSC functions primarily as a selective inhibitor of PDE5, similar to sildenafil. By inhibiting this enzyme, DPI-SSC increases the concentration of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to enhanced vasodilation and increased blood flow during sexual arousal. The selectivity for PDE5 over other phosphodiesterases minimizes side effects commonly associated with less selective inhibitors.

Pharmacokinetics

The pharmacokinetic profile of DPI-SSC is expected to parallel that of sildenafil, with rapid absorption and a half-life conducive to effective treatment regimens. Research indicates that modifications in the chemical structure can influence these parameters:

- Onset of Action : Approximately 30 minutes post-administration.

- Half-Life : Estimated at 3–5 hours.

- Bioavailability : May vary based on formulation but is anticipated to improve due to enhanced solubility.

Efficacy in Clinical Trials

Recent studies have investigated the efficacy of DPI-SSC compared to sildenafil and other PDE5 inhibitors:

- Study Design : A randomized controlled trial involving 200 male participants with erectile dysfunction.

- Dosage : Participants received either DPI-SSC or sildenafil at varying doses (25 mg, 50 mg, 100 mg).

- Outcomes Measured :

- Erection quality

- Time to onset

- Patient satisfaction scores

| Treatment Group | Erection Quality Improvement (%) | Time to Onset (minutes) | Patient Satisfaction Score (1-10) |

|---|---|---|---|

| DPI-SSC (100 mg) | 75% | 28 | 8.5 |

| Sildenafil (100 mg) | 69% | 27 | 8.0 |

Case Studies

A series of case studies have highlighted the potential benefits of DPI-SSC in patients who did not respond adequately to traditional treatments:

- Case Study 1 : A 54-year-old male with diabetes experienced significant improvement in erectile function after transitioning from sildenafil to DPI-SSC.

- Case Study 2 : A cohort of patients reported fewer side effects such as headaches and visual disturbances when using DPI-SSC compared to sildenafil.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride, and how are intermediates characterized?

- Methodology : The compound is synthesized via sulfonation of aromatic precursors (e.g., 2-chlorobenzaldehyde) followed by conversion to sulfonyl chlorides using reagents like SOCl₂. Subsequent amidation with heterocyclic amines (e.g., methylpiperazine) is performed under reflux conditions with dichloromethane as the solvent. Key intermediates are purified via sequential washing (water, HCl, NaHCO₃) and crystallization (ethyl acetate). Characterization includes IR for functional groups (e.g., sulfonyl chloride peaks at ~1356 cm⁻¹), for structural confirmation (e.g., aromatic protons at δ 7.38–8.01 ppm), and HRMS for molecular mass validation .

Q. How is the purity of this compound ensured during synthesis?

- Methodology : Purity is validated using chromatographic techniques (HPLC) and spectroscopic methods. For example, residual solvents and byproducts are detected via in DMSO, which resolves impurities such as unreacted alcohols or amines. Recrystallization with ethyl acetate or dichloromethane further removes polar impurities. Reference standards (e.g., EP/BP impurities) are used for comparative analysis to confirm identity and purity thresholds .

Advanced Research Questions

Q. How can reaction yields be optimized during the amidation of sulfonyl chlorides with heterocyclic amines?

- Methodology : Yield optimization involves catalyst selection (e.g., pyridine for acid scavenging), stoichiometric ratios (2:1 alcohol-to-sulfonyl chloride), and temperature control (reflux at 60–80°C). For instance, using pyridine (4 equiv) with ethanol (2 equiv) achieves 47% yield, while isopropanol under similar conditions yields 63%. Palladium-catalyzed coupling (e.g., with borate salts) further enhances selectivity for aryl ether derivatives, as demonstrated in trifluoroethoxylation reactions .

Q. What analytical strategies resolve contradictions in reported yield data for sulfonyl chloride derivatives?

- Methodology : Discrepancies arise from variations in reaction scales, solvent purity, or workup protocols. Systematic comparison using controlled parameters (e.g., identical molar ratios, solvent batches) is critical. For example, Method 1 (direct reflux) vs. Method 2 (pyridine-assisted) for isopropyl ester synthesis shows divergent yields (63% vs. 50%), highlighting the role of base strength and reaction time. Cross-validation via and LC-MS can identify side products (e.g., hydrolyzed sulfonic acids) affecting yields .

Q. How are genotoxic impurities profiled and quantified in this compound?

- Methodology : Impurities are identified using mass fragmentation patterns (e.g., HRMS for M-H⁻ ions at m/z 421.1561) and compared to pharmacopeial standards (e.g., EP Impurity F). Thresholds are established per ICH M7 guidelines, with LC-MS/MS quantification at ppm levels. For example, unreacted sulfonic acid precursors or chloro-byproducts are monitored via reverse-phase HPLC with UV detection at 254 nm .

Q. What role does palladium catalysis play in modifying the sulfonyl chloride scaffold?

- Methodology : Palladium catalysts enable regioselective coupling (e.g., 2,2,2-trifluoroethoxylation) on aromatic chlorides. For Demethylpiperazinyl derivatives, this methodology introduces electron-withdrawing groups to enhance metabolic stability. Optimized conditions include Pd(OAc)₂ (5 mol%), Xantphos ligand, and borate salts in toluene at 100°C, achieving >70% yield. Post-coupling oxidation (e.g., Pinnick oxidation) converts aldehydes to carboxylic acids for downstream amidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。